molecular formula C14H9ClIN3O3S B11313024 2-(4-chlorophenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-chlorophenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11313024
M. Wt: 461.7 g/mol
InChI Key: XWDBOTBLSCLCRT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that features a combination of chlorophenoxy, iodofuran, and thiadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common method involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring. The iodofuran group is introduced through an iodination reaction using iodine and a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chlorophenoxy and iodofuran groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of fungi by interfering with their cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the presence of the iodofuran and thiadiazole groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H9ClIN3O3S

Molecular Weight

461.7 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C14H9ClIN3O3S/c15-8-1-3-9(4-2-8)21-7-12(20)17-14-18-13(19-23-14)10-5-6-11(16)22-10/h1-6H,7H2,(H,17,18,19,20)

InChI Key

XWDBOTBLSCLCRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC(=NS2)C3=CC=C(O3)I)Cl

Origin of Product

United States

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